4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one - 1818847-33-4

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Catalog Number: EVT-1773134
CAS Number: 1818847-33-4
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib Dihydrochloride Dihydrate)

Compound Description: Pexidartinib dihydrochloride dihydrate is the dihydrochloride salt of pexidartinib, a tyrosine kinase inhibitor developed for the treatment of tenosynovial giant cell tumor. It exhibits potent inhibitory activity against colony stimulating factor 1 receptor (CSF1R) [].

Relevance: Pexidartinib dihydrochloride dihydrate shares the core 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety with the target compound 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The key structural difference lies in the presence of a methyl group at the 3-position of the pyrrole ring in the target compound and an extended side chain at the same position in pexidartinib.

1-Methyl-1,3-dihydropyrrolo-[2,3b]pyridin-2-one

Compound Description: This compound serves as a precursor for the synthesis of various 7-azaoxindoles, which are structurally related to oxindoles and possess potential biological activity [].

Relevance: 1-Methyl-1,3-dihydropyrrolo-[2,3b]pyridin-2-one shares the core pyrrolo[2,3-b]pyridin-2-one structure with the target compound 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The key differences are the absence of the 4-chloro substituent and the presence of a methyl group on the nitrogen atom in the 1-position of the pyrrole ring in the related compound.

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Compound 1)

Compound Description: Compound 1 is a lead compound identified as a p38 mitogen-activated protein (MAP) kinase inhibitor [].

Relevance: While not directly sharing the pyrrolo[2,3-b]pyridine core, this compound is relevant due to its classification as a p38 MAP kinase inhibitor. Similar to the 7-azaoxindoles derived from 1-Methyl-1,3-dihydropyrrolo-[2,3b]pyridin-2-one, exploring the structure-activity relationship of p38 MAP kinase inhibitors can provide insights into potential bioactivity for analogs of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

3-Hydroxypyrrolo[2,3-b]pyridine (Heteroindoxyl 8E)

Compound Description: This heteroindoxyl exists in equilibrium with its keto tautomer, 1,2-dihydropyrrolo[2,3-b]pyridin-3-one (8K). It readily undergoes oxidative dimerization to form the heteroindigotin 9 and exhibits reactivity at the 2-position for condensation reactions [].

Relevance: 3-Hydroxypyrrolo[2,3-b]pyridine shares the core pyrrolo[2,3-b]pyridine structure with 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The key differences are the presence of a hydroxyl group at the 3-position and the absence of the 4-chloro substituent and the 3-methyl group in the related compound.

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO can undergo a Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA) [].

Relevance: VNO contains the 1H-pyrrolo[2,3-b]pyridine moiety, albeit connected at the 5-position instead of the 3-position as seen in 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This highlights the diverse applications of the pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO. Its presence underscores the importance of understanding oxidative degradation pathways for drug development [].

Relevance: Similar to VNO, VHA also contains the 1H-pyrrolo[2,3-b]pyridine moiety connected at the 5-position, further demonstrating the potential for diverse derivatization and the occurrence of this scaffold in various drug-related molecules, including 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a major metabolite of venetoclax formed through nitro reduction, likely facilitated by gut bacteria. It represents a significant portion of the administered dose recovered in feces [].

Relevance: M30 also contains the 1H-pyrrolo[2,3-b]pyridine moiety connected at the 5-position, demonstrating the metabolic stability of this core structure and its potential for generating active metabolites. This information might be helpful for studying the metabolic fate of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another major metabolite of venetoclax primarily formed by CYP3A4. It involves oxidation at the 6 position of the cyclohexenyl ring and cyclization at the α-carbon of the piperazine ring [].

Relevance: M27 shares the 1H-pyrrolo[2,3-b]pyridine moiety connected at the 5-position with 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, demonstrating the metabolic transformations that can occur on the pyrrolo[2,3-b]pyridine scaffold and highlighting its presence in pharmacologically relevant molecules.

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative which serves as a synthon for the synthesis of various heterocycles, including pyridopyrazolotriazines, pyrazoles, and hydrazone derivatives [, ]. It has also exhibited promising antioxidant activity and the ability to protect DNA from bleomycin-induced damage [].

Relevance: Although not directly containing the pyrrolo[2,3-b]pyridine core, this compound is relevant because it represents a similar fused heterocyclic system with potential biological activity. Its inclusion highlights the exploration of structurally related heterocycles for potential bioactivity, which could be applied to analogs of 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. , ,

4-Methyl-2-sulfanylpyridine-3-carbonitrile (7)

Compound Description: This compound serves as a precursor for the synthesis of various thieno[2,3-b]pyridine derivatives, including thienopyridine-2-carboxamide, thienopyridine-2-carboxylate, and thienopyridin-2-ylarylketone derivatives [].

Relevance: Although not containing the pyrrolo[2,3-b]pyridine core, this compound is relevant because it highlights the synthetic potential of similar heterocyclic systems for generating diverse derivatives. Exploring the chemistry of 4-methyl-2-sulfanylpyridine-3-carbonitrile provides insights into possible synthetic routes and modifications that could be applied to 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Properties

CAS Number

1818847-33-4

Product Name

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

IUPAC Name

4-chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

InChI

InChI=1S/C8H7ClN2O/c1-4-6-5(9)2-3-10-7(6)11-8(4)12/h2-4H,1H3,(H,10,11,12)

InChI Key

CEYIBCMTNLIYPN-UHFFFAOYSA-N

SMILES

CC1C2=C(C=CN=C2NC1=O)Cl

Canonical SMILES

CC1C2=C(C=CN=C2NC1=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.